1,1,1-Triphenylpropan-2-one

Photochemistry Radical Chemistry Solid-State Reactions

Trityl methyl ketone reactivity varies critically with steric bulk. 1,1,1-Triphenylpropan-2-one (CAS 795-36-8) delivers unique outcomes: • Generates persistent trityl radicals via solid-state photodecarbonylation, not feasible with diphenylmethyl ketones. • Forms a dimeric aluminium enolate that condenses with acetone (absent in t-butyl methyl ketone). • In C-methylation of triphenylacetic acid, yields methyl trityl ketone and tritylpropyne instead of undesired t-butyl derivatives.

Molecular Formula C21H18O
Molecular Weight 286.4 g/mol
CAS No. 795-36-8
Cat. No. B1619366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Triphenylpropan-2-one
CAS795-36-8
Molecular FormulaC21H18O
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H18O/c1-17(22)21(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3
InChIKeyLZIVBWLOLYCDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Triphenylpropan-2-one: Core Identity & Procurement


1,1,1-Triphenylpropan-2-one (CAS 795-36-8), systematically named 2-propanone, 1,1,1-triphenyl-, is a triarylmethyl ketone (C21H18O, MW 286.37 g/mol) characterized by a carbonyl group flanked by a methyl substituent and a sterically demanding triphenylmethyl (trityl) moiety . The compound is a solid at ambient temperature with a predicted boiling point of approximately 395.9 °C at 760 mmHg and a density of 1.089 g/cm³ . It is also referred to as 1,1,1-triphenylacetone or methyl triphenylmethyl ketone . The trityl group imparts significant steric bulk and radical-stabilizing properties, which fundamentally distinguish it from simpler aryl ketones in both reactivity and application scope.

Sterically demanding trityl ketone scaffold
Radical-stabilizing triphenylmethyl group
Supports distinct photochemical and organometallic reactivity

Why 1,1,1-Triphenylpropan-2-one Cannot Be Substituted


The triphenylmethyl (trityl) group at the alpha-carbon of 1,1,1-triphenylpropan-2-one creates a steric and electronic environment that is fundamentally different from less substituted analogs such as 1,1-diphenylpropan-2-one (CAS 781-35-1) or conventional aryl methyl ketones like acetophenone. The three phenyl rings enforce a propeller-like geometry that shields the carbonyl and stabilizes adjacent radical intermediates through spin delocalization. This leads to distinct photochemical behavior: trityl-alkyl ketones undergo efficient solid-state photodecarbonylation to generate persistent trityl radicals, whereas diphenylmethyl ketones display different radical pair dynamics and product distributions [1]. Furthermore, the reaction of 1,1,1-triphenylacetone with trimethylaluminium yields a dimeric enolate (CH₂=C(CPh₃)OAlMe₂) that subsequently condenses with acetone, a reactivity pattern not observed with less hindered ketones such as t-butyl methyl ketone, which instead forms a mixed-bridge alkoxide-ketolate [2]. These mechanistic divergences confirm that simple in-class substitution will alter reaction outcomes, making compound-specific procurement essential for reproducible results.

Photochemical pathway divergence
Diphenylmethyl ketones may yield cross-coupling products, altering solid-state radical outcomes relative to trityl-methyl ketone.
Organoaluminium enolate reactivity
Less hindered alkyl methyl ketones do not form condensable enolates with trimethylaluminium, blocking ketolate formation.
Steric control in C-methylation
Triphenylacetic acid derivatives require trityl sterics to yield methyl ketone/alkyne products; less hindered acids give t-butyl compounds.

1,1,1-Triphenylpropan-2-one: Differentiation Evidence


Photodecarbonylation Selectivity: Trityl vs. Diphenylmethyl Radical Pairs

Nanocrystalline 1,1,1-triphenylpropan-2-one (trityl-methyl ketone) undergoes solid-state photodecarbonylation to generate a correlated triplet radical pair (trityl–acetyl) that decays via competing decarbonylation and intersystem crossing. In contrast, the structurally related α-phenyl-substituted ketone that forms a diphenylmethyl radical exhibits distinct kinetic behavior: the diphenylmethyl radical can combine with a trityl radical to yield stable pentaphenylethane products, whereas the trityl–acetyl pair primarily undergoes decarbonylation [1]. This mechanistic divergence directly impacts product selectivity in solid-state photoreactions.

Photodecarbonylation selectivity
Cross-study comparable
Trityl–acetyl radical pair → decarbonylation dominant; diphenylmethyl–trityl → cross-coupling
Supports decarbonylation pathway selection
Nanocrystalline suspension; transient absorption spectroscopy
Photochemistry Radical Chemistry Solid-State Reactions

Organoaluminium Enolate Reactivity: Steric Control

1,1,1-Triphenylpropan-2-one (1,1,1-triphenylacetone) reacts with trimethylaluminium to form a dimeric enolate, CH₂=C(CPh₃)OAlMe₂ (II), which subsequently condenses with acetone to yield a dimeric ketolate (III). Under identical conditions, the less sterically hindered t-butyl methyl ketone (pinacolone) follows an entirely different reaction trajectory: addition of two equivalents of trimethylaluminium initially gives a hemialkoxide (IV), which with further ketone forms a mixed-bridge alkoxide-ketolate (V) that does not condense with additional ketones [1]. This divergent reactivity is attributed to the extreme steric protection of the carbonyl by the trityl group.

Organoaluminium enolate reactivity
Head-to-head
Trityl ketone → dimeric enolate that condenses with acetone; t-butyl methyl ketone → non-condensing mixed-bridge alkoxide-ketolate
Condensation-competent enolate formation restricted to trityl ketone
Trimethylaluminium, room temperature
Organometallic Chemistry Enolate Chemistry Steric Effects

Atypical C-Methylation of Triphenylacetic Acid

Exhaustive C-methylation of carboxylic acids with excess trimethylaluminium at ~120 °C typically yields t-butyl compounds; for example, benzoic acid gives t-butylbenzene. However, triphenylacetic acid—the direct carboxylic acid precursor to 1,1,1-triphenylpropan-2-one—behaves atypically, producing 1,1,1-triphenylpropan-2-one and 3,3,3-triphenylpropyne instead of the expected t-butyl compound [1]. This anomalous outcome is a direct consequence of the steric congestion imposed by the triphenylmethyl group, which prevents the final methylation step and instead terminates at the methyl ketone or alkyne stage.

C-Methylation product distribution
Class-level
0% t-butyl product from triphenylacetic acid; methyl ketone + alkyne formed
Steric hindrance alters methylation outcome
Excess AlMe3, ~120 °C
Synthetic Methodology C-Methylation Trimethylaluminium

Triplet Radical Pair Lifetime: Aryl vs. Alkyl Ketones

In a series of nanocrystalline trityl ketones, triplet trityl–benzoyl radical pairs (from trityl–aryl ketones) exhibit lifetimes of up to approximately 4 ms and exclusively regenerate the starting ketone, whereas triplet trityl–acyl radical pairs (from trityl–alkyl ketones such as 1,1,1-triphenylpropan-2-one) decay via competing decarbonylation and intersystem crossing [1]. While quantitative data for the specific compound are not individually tabulated, this class-level comparison demonstrates that the identity of the acyl group (alkyl vs. aryl) dictates whether the radical pair is productive (decarbonylation) or non-productive (regeneration). 1,1,1-Triphenylpropan-2-one, as a trityl–alkyl ketone, falls into the decarbonylation-active category.

Triplet radical pair dynamics
Class-level
Trityl–alkyl ketones favor decarbonylation; trityl–aryl ketones regenerate starting ketone
Alkyl ketone class aligns with radical generation via decarbonylation
Nanocrystalline solid state; transient absorption
Quantum Information Science Spin Chemistry Photophysics

1,1,1-Triphenylpropan-2-one: High-Value Applications


Solid-State Photodecarbonylation for Persistent Radicals

1,1,1-Triphenylpropan-2-one serves as a precursor for generating persistent triphenylmethyl (trityl) radicals via solid-state photodecarbonylation. This application leverages the compound's unique ability to produce trityl–acetyl radical pairs that undergo decarbonylation, forming radical-radical combination products not accessible from diphenylmethyl ketones [1]. Researchers in radical chemistry and materials science should procure this specific ketone to ensure the desired solid-state reactivity.

Enolate Condensation with Trimethylaluminium

The reaction of 1,1,1-triphenylpropan-2-one with trimethylaluminium yields a dimeric enolate that actively condenses with acetone, enabling ketolate formation. This behavior is absent in less hindered ketones such as t-butyl methyl ketone [1]. Synthetic chemists developing cascade reactions or novel organometallic pathways should select this compound when a condensation-competent aluminium enolate is required.

Synthesis of Sterically Congested Ketones and Alkynes

Triphenylacetic acid, upon exhaustive C-methylation with trimethylaluminium, yields 1,1,1-triphenylpropan-2-one and 3,3,3-triphenylpropyne instead of the expected t-butyl derivative [1]. This divergent outcome is a direct consequence of trityl steric hindrance. Laboratories aiming to synthesize trityl-substituted methyl ketones or alkynes via C-methylation should use triphenylacetic acid (or its pre-formed methyl ketone product) rather than less hindered carboxylic acid substrates.

Spin Chemistry Model System for Radical Pair Dynamics

As a member of the trityl–alkyl ketone class, 1,1,1-triphenylpropan-2-one generates triplet radical pairs that decay via decarbonylation, in contrast to trityl–aryl ketones whose triplet pairs can exhibit millisecond lifetimes and quantitative regeneration [1]. This class-level distinction makes the compound a valuable model substrate for studying spin-selective decarbonylation dynamics and for benchmarking radical pair behavior in nanocrystalline environments.

Application
Selection Property
Validation Focus
Solid-state radical generation
Trityl-methyl ketone scaffold
Decarbonylation pathway and radical pair recombination
Enolate condensation chemistry
Sterically hindered enolate formation
Condensation-competent aluminium enolate reactivity
Sterically congested ketone/alkyne synthesis
Trityl group steric control in C-methylation
Product distribution away from t-butyl pathway
Spin chemistry model systems
Trityl–alkyl ketone radical pair behavior
Decarbonylation dynamics vs. regeneration

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